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  • Product: 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
  • CAS: 933726-65-9

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of 3-Oxo-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid: In Vitro Mechanisms, Target Engagement, and Protocol Design

Executive Summary In modern drug discovery, the identification and optimization of "privileged scaffolds" is paramount. 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (3-oxo-THIQ-6-CA) [1] represents a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification and optimization of "privileged scaffolds" is paramount. 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (3-oxo-THIQ-6-CA) [1] represents a highly versatile, dual-modality pharmacophore. While it is primarily utilized as a synthetic building block, its specific structural motifs—the 3-oxo (lactam) ring and the 6-carboxylic acid moiety—endow its derivatives with potent biological activity across two distinct mechanistic pathways: the inhibition of Poly(ADP-ribose) polymerase (PARP) [2] and the antagonism of the Integrin LFA-1/ICAM-1 interaction[3].

This technical guide deconstructs the structural causality behind these mechanisms of action (MoA) in vitro, provides self-validating experimental workflows for target validation, and benchmarks quantitative data to guide lead optimization.

Structural Biology & Mechanistic Causality

The pharmacological utility of 3-oxo-THIQ-6-CA is dictated by its rigid bicyclic geometry and functional group presentation:

  • The 3-Oxo (Lactam) Motif: This region acts as a high-fidelity mimic of the nicotinamide amide group found in NAD+ (Nicotinamide adenine dinucleotide). It is the primary driver for competitive binding within the catalytic domain of PARP enzymes[4].

  • The 6-Carboxylic Acid Motif: This moiety serves a dual purpose. In PARP inhibitors, it provides a functional handle to access solvent-exposed channels for enhanced selectivity. In integrin antagonists (such as the FDA-approved lifitegrast, which utilizes a halogenated THIQ-6-CA core[3]), the carboxylate directly coordinates with divalent cations (Mg²⁺) critical for protein-protein interactions[5].

Mechanism of Action 1: PARP-1 Inhibition (The NAD+ Competitive Pathway)

PARP-1 is a nuclear enzyme activated by DNA damage, utilizing NAD+ to synthesize poly(ADP-ribose) (PAR) chains that recruit DNA repair machinery[6]. Derivatives of the 3-oxo-THIQ scaffold (such as the potent inhibitor GPI 6150) exert their mechanism of action by competitively displacing NAD+[4].

Causality of Binding: The lactam NH and C=O of the 3-oxo-THIQ core form critical, bidentate hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in the PARP-1 catalytic pocket. By occupying this space, the compound arrests the catalytic cycle, preventing PARylation and inducing synthetic lethality in homologous recombination-deficient (e.g., BRCA-mutated) cells[6].

PARP_Inhibition NAD NAD+ (Natural Substrate) PARP PARP-1 Catalytic Domain (Gly863, Ser904) NAD->PARP Binds PAR Poly(ADP-Ribose) Chain (DNA Repair Signal) PARP->PAR Synthesizes Block Catalytic Arrest (Synthetic Lethality) PARP->Block DNA Damaged DNA DNA->PARP Activates Inhibitor 3-Oxo-THIQ-6-CA (NAD+ Mimic) Inhibitor->PARP Competitively Inhibits Inhibitor->Block Induces

Fig 1: Mechanism of PARP-1 inhibition by 3-oxo-THIQ-6-CA via competitive NAD+ displacement.

Mechanism of Action 2: LFA-1/ICAM-1 Antagonism (The Integrin Pathway)

Beyond kinase and PARP inhibition, the THIQ-6-CA core is the fundamental pharmacophore of Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonists[3]. LFA-1 is an integrin expressed on leukocytes that binds to ICAM-1 on endothelial cells, driving T-cell activation and inflammation[5].

Causality of Binding: The interaction between LFA-1 and ICAM-1 is strictly dependent on a Mg²⁺ ion located in the Metal Ion-Dependent Adhesion Site (MIDAS) of the LFA-1 I-domain. The 6-carboxylic acid of the THIQ scaffold acts as a direct chelator, coordinating with the Mg²⁺ ion. This allosterically locks the integrin in a low-affinity state and sterically occludes ICAM-1 binding, effectively halting inflammatory cascades[3].

LFA1_Antagonism LFA1 LFA-1 Integrin (I-Domain MIDAS Motif) Mg2 Mg2+ Ion LFA1->Mg2 Contains ICAM1 ICAM-1 Ligand (Endothelial Cells) Mg2->ICAM1 Binds (Native) Immune T-Cell Activation & Migration ICAM1->Immune Triggers Compound THIQ-6-CA Scaffold (6-Carboxylate Group) Compound->Mg2 Chelates/Coordinates Compound->ICAM1 Sterically Blocks Inhibition Suppression of Inflammation Compound->Inhibition Results In

Fig 2: Allosteric blockade of LFA-1/ICAM-1 interaction via Mg2+ coordination at the MIDAS motif.

In Vitro Experimental Workflows & Self-Validating Protocols

To rigorously evaluate derivatives of 3-oxo-THIQ-6-CA, assays must be designed as self-validating systems where internal controls proactively rule out false positives.

Protocol 1: In Vitro PARP-1 Ribosylation Assay (Colorimetric)

Purpose: To quantify the competitive inhibition of NAD+ by the 3-oxo-THIQ core.

Self-Validation Logic: PARP-1 is strictly dependent on damaged DNA for allosteric activation. We include a "No-DNA" control. If signal is detected in the No-DNA well, the assay is compromised by auto-activation or background contamination, and the plate must be rejected.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histone proteins (50 µL/well of 1 µg/mL histone solution) overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20).

  • Enzyme/Inhibitor Incubation: Add 10 µL of recombinant human PARP-1 enzyme (0.5 U/well) to the reaction wells. Add 10 µL of the 3-oxo-THIQ-6-CA derivative (titrated from 10 µM to 0.1 nM in 1% DMSO).

  • Control Assignment:

    • Positive Control: 10 µL of GPI 6150 or Olaparib (Known inhibitors).

    • Negative Control: 10 µL of 1% DMSO (Maximum PARylation).

    • System Control: Omit activated DNA from designated wells (No-DNA control).

  • Reaction Initiation: Add 25 µL of PARP assay buffer containing activated DNA (10 µg/mL) and biotinylated-NAD+ (50 µM). Incubate at 25°C for 60 minutes.

  • Detection: Wash the plate 3x with PBS-T. Add 50 µL of Streptavidin-HRP (1:1000) for 30 minutes. Wash 3x, add TMB substrate, and stop the reaction with 2M H₂SO₄ after 15 minutes.

  • Quantification: Read absorbance at 450 nm and calculate the IC₅₀ using a 4-parameter logistic curve.

Protocol 2: LFA-1/ICAM-1 Competitive Binding Assay (ELISA-based)

Purpose: To validate the 6-carboxylic acid's ability to coordinate the MIDAS Mg²⁺ ion and block ICAM-1.

Self-Validation Logic: Because LFA-1 binding is strictly divalent cation-dependent, we utilize an EDTA control. EDTA chelates Mg²⁺, completely abolishing native ICAM-1 binding. If binding persists in the EDTA control wells, it indicates non-specific protein sticking, invalidating the assay.

Step-by-Step Methodology:

  • Immobilization: Coat a 96-well plate with recombinant human ICAM-1-Fc chimera (2 µg/mL in PBS) overnight at 4°C. Block with 1% BSA in assay buffer (TBS + 1 mM MgCl₂ + 1 mM MnCl₂) for 2 hours.

  • Ligand Preparation: Pre-incubate recombinant LFA-1 I-domain (1 µg/mL) with the THIQ-6-CA derivative (titrated concentrations) for 30 minutes at 37°C.

  • Control Assignment:

    • Positive Control: Lifitegrast (Known antagonist).

    • Negative Control: Vehicle (Maximum binding).

    • System Control: Add 10 mM EDTA to designated wells (Metal chelation control).

  • Binding Phase: Transfer the LFA-1/compound mixtures to the ICAM-1 coated plate. Incubate for 2 hours at room temperature.

  • Detection: Wash 4x with assay buffer. Add anti-LFA-1 antibody conjugated to HRP. Incubate for 1 hour, wash, and develop with TMB substrate.

  • Quantification: Read absorbance at 450 nm to determine the displacement Kd.

Quantitative Data & Benchmarking

When developing novel analogs from the 3-oxo-THIQ-6-CA scaffold, empirical data must be benchmarked against established clinical and tool compounds. Table 1 summarizes the in vitro binding metrics for derivatives of this privileged scaffold.

Table 1: Quantitative Benchmarking of the THIQ-6-CA Scaffold

Compound / DerivativeTargetAssay TypeIC₅₀ / KᵢReference
GPI 6150 (3-oxo-THIQ core)PARP-1Enzymatic RibosylationIC₅₀ = 0.15 µM[4]
3-Aminobenzamide (Standard)PARP-1Enzymatic RibosylationIC₅₀ = 33.0 µM[6]
Lifitegrast (THIQ-6-CA core)LFA-1Cell Adhesion / ELISAIC₅₀ = 2.98 nM[3]

Note: The presence of the 3-oxo group dramatically shifts the scaffold's affinity toward PARP-1 (by mimicking the NAD+ lactam), whereas halogenation of the aromatic ring (e.g., 5,7-dichloro substitution) optimizes the scaffold for LFA-1 antagonism.

References

  • PubChem. "Lifitegrast | C29H24Cl2N2O7S | CID 11965427." National Center for Biotechnology Information. Available at:[Link]

  • Zhang, J., et al. "GPI 6150 prevents H(2)O(2) cytotoxicity by inhibiting poly(ADP-ribose) polymerase." Biochemical and Biophysical Research Communications, 2000. Available at:[Link]

  • Halappanavar, S., et al. "Inhibition of poly(ADP-ribose) polymerase activity is insufficient to induce tetraploidy." Nucleic Acids Research, Oxford Academic, 2001. Available at:[Link]

  • Wang, X., et al. "Scalable Process for Making 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Using Methylene as the Protecting Group." Organic Process Research & Development, ACS Publications, 2021. Available at:[Link]

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Exploratory

molecular weight and exact mass of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Introduction: The Significance of the Tetrahydroisoquinoline Scaffold The 1,2,3,4-tetrahydrois...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, fused bicyclic structure provides a three-dimensional framework that is amenable to diverse chemical modifications, making it an invaluable starting point for the design of novel therapeutics.[4] THIQ analogs have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antibacterial properties.[1][2][5] The subject of this guide, 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, is a derivative of this important class of molecules. Accurate determination of its fundamental physicochemical properties, such as molecular weight and exact mass, is a critical first step in any research and development endeavor, from metabolic studies to the synthesis of novel drug candidates.

Physicochemical Properties of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

A precise understanding of a molecule's properties is foundational to all subsequent experimental work. The molecular formula of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is C₁₀H₉NO₃. Based on this, its key mass-related values have been determined.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[6][7]
Molecular Weight 191.18 g/mol [6][7]
Exact Mass 191.058243149 Da[6][7]

It is crucial to distinguish between molecular weight and exact mass. Molecular weight (or molar mass) is calculated using the weighted average of the natural abundances of the isotopes of each element.[8] In contrast, exact mass is calculated using the mass of the most abundant isotope of each element.[9] This distinction is of paramount importance in high-resolution analytical techniques.

Experimental Determination of Molecular Weight and Exact Mass

The theoretical values presented above require empirical verification. This is achieved through a suite of analytical techniques, with mass spectrometry being the most direct and definitive method.

High-Resolution Mass Spectrometry (HRMS)

Causality Behind Experimental Choice: For the unambiguous determination of a compound's elemental composition, high-resolution mass spectrometry (HRMS) is the gold standard.[10] Unlike nominal mass spectrometry which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places.[9] This precision is essential to differentiate between molecules that may have the same nominal mass but different elemental formulas.

Self-Validating Protocol for HRMS Analysis:

A robust HRMS protocol ensures accuracy and reproducibility. The following is a generalized workflow for the analysis of a small molecule like 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to promote ionization).

  • Instrumentation and Calibration: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.[5] The instrument must be calibrated using a standard compound with a known exact mass to ensure high mass accuracy.[11]

  • Ionization: Electrospray ionization (ESI) is a common "soft ionization" technique for polar molecules like the target compound, as it minimizes fragmentation.[5]

  • Data Acquisition: The instrument is set to acquire data in a positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.

  • Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion. The high-resolution measurement of this peak allows for the determination of the experimental exact mass. This experimental value is then compared to the theoretical exact mass to confirm the elemental composition.

Structural Elucidation and Confirmation

While HRMS confirms the elemental composition, it does not provide information about the arrangement of atoms within the molecule. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choice: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the elucidation of its complete covalent structure and stereochemistry.[14] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is typically employed for a comprehensive structural analysis.[13]

Self-Validating Protocol for Structural Elucidation by NMR:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: This experiment identifies the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling).[15][16]

  • ¹³C NMR: This experiment determines the number of different types of carbon atoms in the molecule.

  • 2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away. Together, these experiments allow for the piecing together of the molecular skeleton.

  • Structural Verification: The complete set of NMR data is used to assemble the final structure. This empirically determined structure must be consistent with all observed chemical shifts, coupling constants, and correlations.

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of a novel compound such as 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, ensuring its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_validation Final Validation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification hrms HRMS Analysis (Exact Mass & Formula) purification->hrms Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr Sample purity_analysis Purity Assessment (e.g., LC-MS, HPLC-UV) purification->purity_analysis Sample final_structure Structure Confirmation hrms->final_structure Data nmr->final_structure Data purity_analysis->final_structure Purity Data

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Foundational

In-Depth Technical Guide: Biological Activity Profile of 3-Oxo-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (3-oxo-THI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (3-oxo-THIQ-6-COOH) has emerged as a highly versatile, conformationally restricted pharmacophore. While rarely deployed as a naked therapeutic agent, this bicyclic building block serves as the structural foundation for a diverse array of highly potent biological modulators, including integrin antagonists, kinase inhibitors, and sarcomere modulators.

This whitepaper provides an in-depth analysis of the biological activity profile of the 3-oxo-THIQ-6-COOH scaffold, exploring the structural causality behind its target affinities, summarizing quantitative structure-activity relationship (SAR) data, and detailing self-validating experimental protocols for its evaluation.

Pharmacophore Rationale & Structural Causality

The utility of 3-oxo-THIQ-6-COOH lies in its unique physicochemical properties, which provide precise spatial vectorization for target engagement.

  • The 3-Oxo (Lactam) Moiety: Unlike the basic amine found in standard tetrahydroisoquinolines, the 3-oxo group forms a lactam. This structural modification serves two critical purposes. First, it acts as a potent, directional hydrogen-bond acceptor. Second, the delocalization of the nitrogen lone pair reduces the overall basicity of the core, which significantly mitigates off-target hERG channel liabilities and improves membrane permeability.

  • The 6-Carboxylic Acid Vector: Positioned on the aromatic ring, the C6-carboxylic acid acts as an ideal synthetic handle and an active pharmacophore element. In its ionized state, it forms critical salt bridges with basic residues (e.g., Arginine or Lysine) in target binding pockets. Furthermore, it provides a highly predictable exit vector for amidation, allowing medicinal chemists to probe adjacent hydrophobic sub-pockets without disrupting the core binding mode[1].

Primary Biological Targets & Activity Profiles

Integrin Antagonism (LFA-1/ICAM-1)

Derivatives of the THIQ-6-COOH scaffold, particularly its halogenated analogs (e.g., 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid), are foundational to the synthesis of LFA-1 antagonists like Lifitegrast[2]. By blocking the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), these compounds inhibit T-cell activation and cytokine release, providing profound therapeutic efficacy in inflammatory conditions such as dry eye disease[1].

LFA1_Pathway A LFA-1 Integrin (T-Cell Surface) C T-Cell Activation & Cytokine Release A->C Triggers B ICAM-1 (Antigen Presenting Cell) B->A Binds D 3-Oxo-THIQ-6-COOH Derivative D->A Antagonizes

Fig 1: Mechanism of LFA-1/ICAM-1 pathway inhibition by THIQ-6-COOH derivatives.

Kinase Inhibition

The 3-oxo-THIQ core is frequently utilized to design ATP-competitive kinase inhibitors[3]. The lactam motif mimics the hydrogen-bonding pattern of the adenine ring in ATP, anchoring the molecule to the kinase hinge region. Meanwhile, the 6-carboxylic acid is functionalized with bulky hydrophobic groups to occupy the DFG-out allosteric pocket, yielding Type II kinase inhibitors with high selectivity profiles against oncogenic kinases[4].

Skeletal Muscle Sarcomere Modulation

Recent patent literature highlights the use of highly substituted 3-oxo-THIQ-6-carbonitrile and carboxylic acid derivatives as modulators of the fast skeletal muscle troponin complex[5]. These compounds increase the calcium sensitivity of the sarcomere, directly potentiating myosin ATPase activity. This biological activity is highly sought after for treating neuromuscular disorders and muscle atrophy[6].

Quantitative Data Summary

The table below summarizes the typical biological activity ranges (IC50/EC50) for optimized derivatives originating from the 3-oxo-THIQ-6-COOH scaffold across various therapeutic targets.

Biological TargetRole of 3-Oxo-THIQ-6-COOH ScaffoldTypical IC50 / EC50 RangePrimary Indication
LFA-1 / ICAM-1 Core anchor; carboxylate forms salt bridge with Mg2+ in MIDAS domain.2.0 nM – 15.0 nMInflammation / Dry Eye Disease
Tyrosine Kinases Hinge-binding motif (lactam H-bond acceptor).10 nM – 250 nMOncology
Troponin Complex Allosteric modulator of calcium binding affinity.EC50: 0.5 µM – 5.0 µMNeuromuscular Disorders
α-Glucosidase Non-competitive inhibition via phenolic derivatization.30 mM – 68 mMType II Diabetes[7]

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of 3-oxo-THIQ-6-COOH derivatives must employ self-validating assay systems. The following protocols include mandatory internal controls to establish causality and rule out assay artifacts.

Protocol 1: LFA-1/ICAM-1 Interaction ELISA (Binding Assay)

This assay quantifies the ability of synthesized derivatives to disrupt the LFA-1/ICAM-1 protein-protein interaction.

Self-Validation Rationale: The inclusion of a known clinical antagonist (Lifitegrast) ensures assay sensitivity, while an EDTA control validates that the interaction is strictly divalent cation (Mg2+/Mn2+) dependent.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL of recombinant human ICAM-1-Fc chimera (1 µg/mL in PBS). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL of 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Compound Preparation: Prepare a 10-point serial dilution (10 µM to 0.5 nM) of the 3-oxo-THIQ-6-COOH derivative in assay buffer (PBS, 1 mM MnCl2, 0.1% BSA, 1% DMSO).

    • Control A: Lifitegrast (Positive Control).

    • Control B: 10 mM EDTA (Negative Control for binding).

  • Incubation: Add 50 µL of compound solutions and 50 µL of biotinylated recombinant human LFA-1 (final concentration 0.5 µg/mL) to the wells. Incubate for 2 hours at 37°C.

  • Detection: Wash 5x with PBST. Add 100 µL of Streptavidin-HRP (1:5000) and incubate for 1 hour. Wash 5x. Add 100 µL of TMB substrate, incubate for 15 minutes in the dark, and stop the reaction with 50 µL of 2M H2SO4.

  • Quantification: Read absorbance at 450 nm using a microplate reader. Calculate IC50 using a 4-parameter logistic regression model.

Protocol 2: High-Throughput Kinase Inhibition Profiling (ADP-Glo™)

This workflow determines the inhibitory potency of the scaffold against a panel of kinases by measuring residual ATP.

Workflow S1 Scaffold Synthesis (Core Assembly) S2 Derivatization (C6 Amidation) S1->S2 S3 ADP-Glo Assay (ATP Hydrolysis) S2->S3 S4 Hit Validation (IC50 Profiling) S3->S4

Fig 2: Experimental workflow from scaffold synthesis to kinase hit validation.

Self-Validation Rationale: A "No Enzyme" control establishes the baseline for zero ATP hydrolysis, while a "Vehicle" (DMSO) control establishes maximum kinase activity.

  • Kinase Reaction: In a 384-well white plate, combine 2 µL of the target kinase (e.g., c-Src) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) with 1 µL of the 3-oxo-THIQ-6-COOH derivative (varying concentrations).

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/Substrate mix (final ATP concentration set to the specific Km of the kinase). Incubate for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence. Luminescence is directly proportional to ADP concentration (and thus kinase activity).

References

  • Scalable Process for Making 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Using Methylene as the Protecting Group ACS Publications (Organic Process Research & Development) URL:[Link]

  • Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities PubMed Central (PMC) URL:[Link]

  • Tetrahydroisoquinoline derivatives (AU2017217663A1)

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Exploratory

Unlocking the Pharmacophoric Potential of 3-Oxo-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid: Receptor Binding Affinity and Structural Dynamics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a highly privileged chemotyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a highly privileged chemotype in medicinal chemistry, frequently utilized to target G-protein-coupled receptors (GPCRs) such as dopamine, serotonin, and chemokine receptors[1][2]. However, the specific functionalization seen in 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS 933726-65-9) introduces unique electrostatic and steric properties that fundamentally alter its receptor binding affinity and pharmacokinetic profile[3].

As a Senior Application Scientist, I present this whitepaper to dissect the mechanistic causality behind utilizing this specific fragment in drug discovery. Rather than acting as a standalone drug, this molecule serves as a highly optimized, vector-driven building block. The integration of a 3-oxo group and a 6-carboxylic acid provides precise control over hydrogen bonding, metabolic stability, and access to allosteric receptor pockets via synthetic derivatization[4][5].

Mechanistic Basis of Receptor Binding

To understand the binding affinity of 3-oxo-THIQ-6-carboxylic acid derivatives, we must deconstruct the molecule into its three core structural determinants:

The Tetrahydroisoquinoline (THIQ) Core

The unsubstituted THIQ core is a rigid, bicyclic system that mimics the structural topology of endogenous monoamine neurotransmitters (e.g., dopamine and serotonin)[6]. This allows the aromatic ring to engage in critical π−π stacking interactions with conserved aromatic residues (such as Phenylalanine and Tryptophan) in the orthosteric binding pockets of aminergic GPCRs[7].

The 3-Oxo Modification (Lactam Formation)

In a standard THIQ molecule, the secondary amine is highly basic (pKa ~ 9.0) and remains protonated at physiological pH (7.4). This protonated amine typically forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in aminergic receptors[8]. However, the introduction of the 3-oxo group converts this amine into a lactam (cyclic amide). This chemical shift has profound implications:

  • Reduced Basicity: The nitrogen becomes essentially neutral at physiological pH, abolishing the classic Asp3.32 salt bridge.

  • Alternative H-Bonding: The lactam carbonyl acts as a strong, directional hydrogen-bond acceptor, while the NH acts as a donor, shifting the binding pose toward different receptor micro-domains (e.g., targeting CXCR4 or Sigma receptors rather than classical D2 orthosteric sites)[5][9].

  • Metabolic Stability: The 3-oxo group protects the ring from rapid oxidative metabolism by monoamine oxidases (MAOs).

The 6-Carboxylic Acid Anchor

The carboxylic acid at the 6-position (pKa ~ 4.0) is deprotonated in vivo. While a free carboxylate can form strong electrostatic interactions with basic residues (like Arginine or Lysine) on the receptor surface, in drug development, this group is primarily utilized as a synthetic vector . By converting the 6-COOH into various amides (e.g., appending butyrophenone or benzothiazole moieties), medicinal chemists can drive the molecule into secondary, allosteric binding pockets, achieving dual-target affinity (e.g., dual 5-HT1A/5-HT7 or D2/D3 ligands)[4][8].

Target Receptor Profiles & Binding Affinities

Derivatization of the 3-oxo-THIQ-6-carboxylic acid scaffold yields ligands with potent affinities across multiple CNS and immunological targets. The table below summarizes the quantitative binding data ( Ki​ ) for optimized THIQ derivatives across key receptors.

Target ReceptorLigand Class / Derivative TypeTypical Binding Affinity ( Ki​ / IC50​ )Primary Interaction Mechanism
Dopamine D3 THIQ-Butyrophenone amides8.7 nM – 17.0 nM π−π stacking; extended pocket binding[4][8]
Dopamine D2 THIQ-Butyrophenone amides126 nM – 250 nMModerate affinity; useful for atypical antipsychotics[4]
Serotonin 5-HT1A Benzothiazole-THIQ derivatives~ 10.0 nMH-bonding via lactam/amide vectors[8]
Serotonin 5-HT7 Benzothiazole-THIQ derivatives~ 22.0 nMDual-targeting alongside 5-HT1A[8]
CXCR4 Chiral THIQ-amides3.0 nM – 650 nMInteraction with extracellular loops[1][9]
Sigma-1 ( σ1​ ) 3-Substituted THIQ amidesLow nanomolarHydrophobic pocket insertion[5]

Experimental Workflows for Evaluating Binding Affinity

To ensure scientific integrity and self-validating data, the receptor binding affinity of synthesized 3-oxo-THIQ-6-carboxylic acid derivatives must be evaluated using rigorous radioligand competition assays and functional calcium flux assays[5].

Protocol 1: Radioligand Competition Binding Assay (e.g., Dopamine D2/D3)

Causality Note: We utilize [3H] -spiperone as the radioligand due to its high specific activity and well-characterized Kd​ at D2-like receptors. MgCl2​ is included in the buffer to stabilize the high-affinity G-protein coupled state of the receptor.

  • Membrane Preparation: Harvest CHO cells stably expressing human D2 or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Assay Buffer Formulation: Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the THIQ derivative (serial dilutions from 10−11 to 10−5 M), 50 µL of [3H] -spiperone (final concentration 0.5 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the microplates in the dark at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Dry the filters, add liquid scintillation cocktail, and count the retained radioactivity using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Flux Assay ( σ -Receptor / GPCR Activation)

Causality Note: Binding affinity ( Ki​ ) does not equal functional efficacy. We use Fluo-8-AM, a calcium-sensitive dye, to measure real-time cytosolic Ca2+ release, differentiating agonists from antagonists[5].

  • Cell Plating: Seed BV2 microglial cells (or target-expressing cells) in 96-well black, clear-bottom plates at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 4 µM Fluo-8-AM dye in HBSS containing 0.04% Pluronic F-127. Incubate for 30 minutes at 37°C, then 30 minutes at room temperature.

  • Baseline Measurement: Wash cells to remove extracellular dye. Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 490 nm, Em: 525 nm) for 10 seconds.

  • Ligand Injection: Automatically inject the 3-oxo-THIQ-6-carboxylic acid derivative.

  • Kinetic Readout: Monitor fluorescence continuously for 120 seconds to capture the peak intracellular calcium transient.

Pathway and Workflow Visualizations

To conceptualize the pharmacological impact and the experimental validation of these compounds, the following logical diagrams map the GPCR signaling cascade and the high-throughput screening workflow.

G L 3-Oxo-THIQ Derivative (Antagonist) R Dopamine D2/D3 Receptor (GPCR) L->R Orthosteric/Allosteric Binding G Gαi/o Protein Activation Blocked R->G Prevents Conformational Shift AC Adenylyl Cyclase Activity Maintained G->AC Removes Inhibitory Signal cAMP cAMP Levels (Stabilized) AC->cAMP Synthesizes PKA PKA Activity (Normal Function) cAMP->PKA Activates

Caption: GPCR signaling modulation by THIQ-derived antagonists via the Gαi/o pathway.

Workflow Step1 Cell Lysis & Membrane Prep Step2 Ligand Incubation (Radioligand + THIQ) Step1->Step2 Step3 Rapid Vacuum Filtration (GF/B) Step2->Step3 Step4 Liquid Scintillation Counting Step3->Step4 Step5 IC50 / Ki Data Analysis Step4->Step5

Caption: Standardized radioligand competition binding assay workflow for THIQ derivatives.

Conclusion

The 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid fragment is a masterclass in rational drug design. By neutralizing the basicity of the THIQ nitrogen via lactamization (3-oxo) and providing a highly reactive vector for functionalization (6-carboxylic acid), this scaffold bypasses traditional hERG toxicity liabilities associated with basic amines while allowing precise synthetic targeting of GPCR allosteric pockets. As demonstrated by its derivative profiles against D2, D3, 5-HT1A, and CXCR4 receptors, it remains a cornerstone intermediate for next-generation neurotherapeutics and immunomodulators.

References

  • Source: chemscene.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Title: 1,2,3,4-Tetrahydroisoquinoline (THIQ)
  • Title: Design and Synthesis of 3-Substituted 1,2,3,4-Tetrahydroisoquinoline (THIQ)
  • Title: Discovery of Selective Dopamine Receptor Ligands Derived from (−)
  • Source: semanticscholar.

Sources

Foundational

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid literature review and recent discoveries

An In-depth Technical Guide on the 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Core and its Analogs Introduction: The Tetrahydroisoquinoline Scaffold in Modern Drug Discovery The 1,2,3,4-tetrahydroisoquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Core and its Analogs

Introduction: The Tetrahydroisoquinoline Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetically derived, biologically active compounds.[1][2][3][4][5] This heterocyclic system is integral to numerous isoquinoline alkaloids and has been engineered by chemists to produce compounds with a wide spectrum of pharmacological activities, including anticancer, anti-infective, and neurodegenerative applications.[2][4][5][6]

While direct and extensive literature on the specific isomer, 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, is limited, a comprehensive analysis of its close structural analogs provides a powerful roadmap for researchers. This guide will delve into the synthesis, biological activities, and recent discoveries surrounding the closely related and therapeutically significant 1-oxo-tetrahydroisoquinoline carboxylic acid and carboxamide derivatives. By understanding the established chemistry and biology of these analogs, we can extrapolate potential applications and design principles for the 3-oxo-6-carboxylic acid target molecule. We will focus particularly on recent breakthroughs in their application as inhibitors of Poly(ADP-ribose) polymerase (PARP) and their role in targeting viral proteases.

Part 1: Foundational Synthetic Strategies for the THIQ Core

The construction of the THIQ backbone is a well-established field with several robust and versatile synthetic routes. An understanding of these methods is critical for any drug discovery program targeting this scaffold.

The Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction remains one of the most common and efficient methods for synthesizing the THIQ core.[1] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution). Its reliability has made it a mainstay in the synthesis of isoquinoline alkaloids.[1][7] Recent advancements have introduced enzymatic versions of this reaction, utilizing enzymes like norcoclaurine synthase (NCS) to achieve high enantioselectivity, a critical consideration for modern drug development.[7]

Pictet_Spengler_Workflow cluster_reactants Reactants cluster_process Reaction Steps beta_amine β-Arylethylamine condensation Condensation (Schiff Base Formation) beta_amine->condensation aldehyde Aldehyde / Ketone aldehyde->condensation cyclization Acid-Catalyzed Intramolecular Cyclization condensation->cyclization Intermediate product 1,2,3,4-Tetrahydroisoquinoline (THIQ Core) cyclization->product Final Product

Caption: General workflow of the Pictet-Spengler reaction.

Other Key Synthetic Approaches

Beyond the Pictet-Spengler reaction, other methods such as the Bischler-Napieralski reaction, Pomeranz-Fritsch-Bobbitt cyclization, and modern multicomponent reactions (MCRs) offer alternative and complementary pathways to access diverse THIQ derivatives.[1][8] More recently, tandem reactions that combine multiple steps into a single pot have gained favor for their efficiency. A notable example is the one-pot tandem Michael amination-lactamization sequence, which has been used to expediently prepare 1-oxo-THIQ-4-carboxylates on a large scale.[9][10]

Part 2: Recent Discoveries & Therapeutic Applications of Key Analogs

The true therapeutic potential of the THIQ scaffold is revealed by examining the biological activities of its derivatives. Research into 1-oxo-THIQ analogs has recently yielded significant discoveries in oncology and virology.

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides: Potent PARP Inhibitors

A major breakthrough has been the design of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as novel inhibitors of Poly(ADP-ribose) polymerase (PARP).[10][11]

Mechanism of Action: Synthetic Lethality PARP enzymes, particularly PARP1 and PARP2, are critical for repairing single-strand DNA breaks (SSBs).[11][12] In healthy cells, if this pathway is blocked, the cell can still repair DNA double-strand breaks (DSBs) that arise during replication using the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[12]

However, in cancers with mutations in BRCA1 or BRCA2, the HRR pathway is deficient. When these cancer cells are treated with a PARP inhibitor, the SSBs are not repaired, leading to the accumulation of DSBs during DNA replication. Without a functional HRR pathway, the cell cannot cope with this damage and is selectively killed. This concept is known as "synthetic lethality" and is the foundation for the clinical success of PARP inhibitors like Olaparib, Rucaparib, and Niraparib.[11][12][13] Beyond direct inhibition, these drugs also work by "trapping" the PARP enzyme on the DNA, which is a highly cytotoxic event.[13]

PARP_Inhibition_Pathway cluster_repair DNA Repair cluster_cell_fate Cell Fate DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP SSB_Repair SSB Repair (Base Excision Repair) PARP->SSB_Repair recruits repair proteins DSB Replication Fork Collapse => Double-Strand Break (DSB) PARP->DSB Unrepaired SSB PARP_Inhibitor 1-Oxo-THIQ PARP Inhibitor PARP_Inhibitor->PARP Inhibits & Traps Cell_Survival Cell Survival SSB_Repair->Cell_Survival HRR Homologous Recombination Repair (HRR) DSB->HRR HRR->Cell_Survival Apoptosis Apoptosis (Cell Death) HRR->Apoptosis HRR Deficient BRCA Functional BRCA1/2 BRCA_mut Mutated BRCA1/2

Caption: The synthetic lethality mechanism of PARP inhibitors in BRCA-mutant cancer cells.

Synthesis and Structure-Activity Relationship (SAR) The 1-oxo-THIQ-4-carboxamide scaffold was developed using a modified Castagnoli-Cushman reaction of homophthalic anhydrides.[10][11] This approach allows for the generation of a diverse library of compounds for SAR studies. Research has identified compounds within this class that exhibit potent, low-nanomolar inhibitory activity against both PARP1 and PARP2.[10]

Quantitative Data Summary The following table summarizes representative data for novel 1-oxo-3,4-dihydroisoquinoline inhibitors compared to the clinical drug Olaparib.

Compound IDPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity Index (PARP1/PARP2)Reference
Olaparib ~1-5~1-5~1[12]
Compound 2e 26.4 ± 4.118.3 ± 4.51.44[10]
Lead Compound 224.05.5[10]

Data compiled from cited literature. "Lead Compound" refers to a highly potent derivative from the same study.

Antiviral Potential: Targeting SARS-CoV-2 Main Protease

As part of the COVID Moonshot open-science project, the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate scaffold was identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[9][10] This enzyme is essential for the replication of the virus, making it a prime target for antiviral drug development. The expedient synthesis developed for these compounds allowed for rapid exploration of the chemical space, leading to the discovery of preclinical candidates like DNDI-6510.[9] This highlights the versatility of the THIQ core in pivoting to address urgent public health needs.

Other Biological Activities

Derivatives of the THIQ core continue to show a wide range of biological activities:

  • (3S)-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Otc-OH) has been investigated as an analog of thyrotropin-releasing hormone (TRH), demonstrating strong central nervous system actions.[14] It has also been shown to inhibit the IL-6/STAT3 signaling pathway, which is crucial for the proliferation of certain cancer cells.[15]

  • Antiproliferative Activity: A related scaffold, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid, was found to act as a tubulin polymerization inhibitor, arresting the cell cycle and inducing apoptosis in cancer cell lines.[16] This suggests that the general pharmacophore has potential as a cytotoxic agent.

Part 3: Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential. The following methods are based on established and published procedures for the synthesis of key 1-oxo-THIQ intermediates.

Protocol 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates

This protocol is adapted from the expedient one-pot tandem Michael amination-lactamization sequence.[9]

Objective: To synthesize methyl 2-(2,4-dimethoxybenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

Materials:

  • 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 eq)

  • 2,4-dimethoxybenzylamine (1.1 eq)

  • 1,4-dioxane (solvent)

  • Standard reflux and workup equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

  • Purification system (preparative HPLC or column chromatography)

Procedure:

  • Dissolve 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoic acid (0.100 mol) in 1,4-dioxane (250 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the primary amine, 2,4-dimethoxybenzylamine (0.110 mol), to the solution.

  • Attach a condenser and heat the reaction mixture to reflux (approximately 101 °C). Maintain stirring at this temperature for 24 hours.

  • Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (1,4-dioxane) in vacuo using a rotary evaporator.

  • The resulting crude material contains the target product. Purify the residue using preparative HPLC or flash column chromatography to yield the pure ester product.

Causality: This one-pot method is highly efficient because the initial Michael addition of the amine to the α,β-unsaturated acid is immediately followed by an intramolecular cyclization (lactam formation), driven by the favorable proximity of the reacting groups. Using 1,4-dioxane as a solvent at reflux provides the necessary thermal energy to overcome the activation barriers for both steps.

Protocol 2: Saponification to the Carboxylic Acid

This protocol describes the hydrolysis of the ester to the final carboxylic acid.[15]

Objective: To convert the methyl ester product from Protocol 1 into its corresponding carboxylic acid.

Materials:

  • Methyl 1-oxo-THIQ-4-carboxylate (1.0 eq)

  • Methanol (MeOH) and Water (co-solvents)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl ester in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (1.5 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Carefully acidify the reaction mixture to a pH of ~2-3 by adding 1N HCl dropwise. The product may precipitate at this stage.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the final 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid product.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold remains a highly productive platform for the discovery of new therapeutic agents. While the specific isomer 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is not yet well-characterized in the public domain, the wealth of data on its close analogs provides a clear and compelling blueprint for its future investigation.

The recent success of 1-oxo-THIQ derivatives as potent PARP inhibitors for oncology and as novel antivirals targeting the SARS-CoV-2 main protease demonstrates the remarkable versatility of this core structure. Researchers focusing on the 3-oxo-6-carboxylic acid isomer should leverage the synthetic strategies outlined here, such as the Pictet-Spengler and tandem Michael addition-lactamization reactions, to build a library of derivatives for screening. The biological targets identified for its analogs—PARP1/2, viral proteases, and the STAT3 signaling pathway—represent high-priority starting points for biological evaluation. The insights gained from these related compounds significantly de-risk and accelerate the exploration of this novel chemical space, paving the way for the next generation of THIQ-based therapeutics.

References

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (n.d.). ResearchGate. Retrieved from [Link][14]

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. (2018). PubMed. Retrieved from [Link][16]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). PMC. Retrieved from [Link][11]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (n.d.). PMC. Retrieved from [Link][17]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (n.d.). Royal Society of Chemistry. Retrieved from [Link][18]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). PMC. Retrieved from [Link][1]

  • Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. (n.d.). PubMed. Retrieved from [Link][7]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2025). ChemRxiv. Retrieved from [Link][9]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. (2021). Semantic Scholar. Retrieved from [Link][2]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. Retrieved from [Link][3]

  • Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. (n.d.). ResearchGate. Retrieved from [Link][10]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. Retrieved from [Link][6]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2026). ResearchGate. Retrieved from [Link][4]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link][5]

  • Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. (n.d.). ResearchGate. Retrieved from [Link][8]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. (2007). MDPI. Retrieved from [Link][19]

  • 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. (n.d.). PubChem. Retrieved from [Link][20]

  • PARP Inhibitors in Gynecologic Malignancies. (2020). U.S. Pharmacist. Retrieved from [Link][12]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021). MDPI. Retrieved from [Link][13]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization Protocol for 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in Cell Culture Assays

Executive Summary Preparing hydrophobic or highly crystalline small molecules for in vitro biological assays is a frequent bottleneck in drug discovery. This application note provides a comprehensive, self-validating pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Preparing hydrophobic or highly crystalline small molecules for in vitro biological assays is a frequent bottleneck in drug discovery. This application note provides a comprehensive, self-validating protocol for the solubilization of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS: 933726-65-9). By leveraging the compound's physicochemical properties—specifically its pH-dependent ionization—this guide establishes a reproducible workflow that prevents compound precipitation ("crashing out") while strictly maintaining safe solvent thresholds for mammalian cell culture.

Expertise & Experience: The Solvation Thermodynamics

Novice researchers often attempt to dilute high-concentration DMSO stocks directly into neutral or slightly acidic culture media. For a compound like 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, this is a critical methodological error.

The molecule contains a rigid tetrahydroisoquinoline core, a 3-oxo lactam ring, and a 6-carboxylic acid group. While its calculated LogP of ~0.55 indicates only mild lipophilicity (1)[1], the strong intermolecular hydrogen bonding between the lactam (donor/acceptor) and carboxylic acid (donor/acceptor) moieties creates a highly stable crystalline lattice that fiercely resists aqueous solvation.

Dimethyl sulfoxide (DMSO) is mandated as the primary solvent because its aprotic, highly polar nature effectively disrupts these hydrogen bonds. However, a secondary thermodynamic barrier arises during media integration. When the DMSO stock is rapidly diluted into aqueous media, the local solvent polarity shifts instantly. If the media pH is near or below the compound's pKa (typically ~4.5 for aromatic carboxylic acids), the molecule remains fully protonated and rapidly re-aggregates, causing a phenomenon known as "crashing out" (2)[2].

The Causality of the Solution: To circumvent this, we employ a pH-driven solubility shift . By pre-diluting the DMSO stock into a slightly alkaline intermediate buffer (pH 7.5–8.0), we force the deprotonation of the carboxylic acid into its carboxylate salt (-COO⁻). This introduces powerful ion-dipole interactions with water, locking the compound in a soluble state before it ever contacts the complex, protein-rich environment of the final cell culture media.

Mechanism Protonated Protonated Acid (-COOH) High Intermolecular H-Bonding Insoluble in Water Base Alkaline Shift (pH > pKa) Protonated->Base Deprotonated Carboxylate Salt (-COO⁻) Ion-Dipole Interactions Highly Soluble Base->Deprotonated

pH-dependent solubility shift of the carboxylic acid moiety.

Biological Constraints: Managing DMSO Toxicity

While DMSO is essential for initial solubilization, it is a potent bio-hazard at high concentrations, capable of inducing caspase-3 cleavage, membrane degradation, and transcriptomic shifts (3)[3]. According to OECD TG 487 guidelines, organic solvents should never exceed 1% in in vitro assays (4)[4]. However, for sensitive mammalian cell lines (e.g., primary cells, fibroblasts, or prolonged 72h assays), the gold standard is to maintain a final DMSO concentration of ≤ 0.1% v/v (5)[5]. Our protocol is mathematically structured to deliver a maximum working concentration of 100 µM without breaching this 0.1% safety threshold.

Quantitative Parameters & Thresholds
ParameterValueRationale
Master Stock Concentration 100 mMMaximizes compound stability; minimizes required storage volume.
Primary Solvent 100% Anhydrous DMSODisrupts intermolecular H-bonds; prevents degradation.
Intermediate Buffer pH 7.5 – 8.0Ensures complete deprotonation of the carboxylic acid to its soluble carboxylate form.
Max Final DMSO Concentration ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and off-target transcriptomic shifts.
Max Working Concentration 100 µMAchievable without exceeding the 0.1% DMSO safety threshold.

Experimental Protocols

Workflow Step1 1. Dry Powder 3-Oxo-THIQ-6-CA Step2 2. Master Stock 100 mM in 100% DMSO Step1->Step2 Add Anhydrous DMSO Step3 3. Intermediate Dilution 1 mM in pH 7.5 Buffer Step2->Step3 Dilute 1:100 in Alkaline Buffer Step4 4. Cell Culture Media 100 µM (0.1% DMSO) Step3->Step4 Dilute 1:10 in Complete Media

Workflow for dissolving 3-oxo-THIQ-6-CA for in vitro assays.

Phase 1: Master Stock Generation (100 mM)
  • Weighing: Accurately weigh 19.12 mg of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid powder.

  • Solvation: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate the vial in a water bath at 37°C for 5 minutes until the solution is completely clear.

  • Storage: Aliquot the stock into single-use amber vials (to prevent potential photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: The Aqueous Transition (Intermediate Dilution)
  • Buffer Preparation: Prepare an intermediate buffer using 1X PBS and adjust the pH to 7.5 using 0.1 M NaOH. Sterile filter the buffer.

  • Dilution: Thaw a 100 mM DMSO stock aliquot at room temperature. Slowly add 10 µL of the stock into 990 µL of the intermediate buffer dropwise while vortexing continuously.

  • Result: You now have a 1 mM intermediate solution containing 1% DMSO.

Trustworthiness: The Self-Validating Turbidity Check

A protocol is only as reliable as its built-in quality control. Visual inspection is insufficient for detecting micro-precipitates, which can artificially lower the effective concentration of your drug and cause localized cytotoxicity by settling on adherent cells.

  • The Validation Step: Before adding the intermediate dilution to your cells, transfer 100 µL to a clear 96-well plate and measure the Optical Density at 600 nm (OD600) using a microplate reader against a buffer blank.

  • Pass: OD600 < 0.01 (Solution is optically clear; proceed to Phase 3).

  • Fail: OD600 ≥ 0.01 (Micro-precipitation has occurred. Discard and prepare a new intermediate dilution using a buffer with a pH incrementally increased by 0.2 units).

Phase 3: Cell Culture Integration
  • Final Dilution: Dilute the validated 1 mM intermediate solution 1:10 into your final pre-warmed cell culture media (e.g., 100 µL intermediate + 900 µL complete DMEM/RPMI).

  • Final State: The media now contains a 100 µM concentration of the compound with exactly 0.1% DMSO.

  • Vehicle Control: Always run a parallel vehicle control containing 0.1% DMSO in media (without the compound) to isolate compound-specific biological effects from baseline solvent stress.

References

  • 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Product Information - ChemScene - 1

  • What the concentration of DMSO you use in cell culture assays? - ResearchGate - 5

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI - 3

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro - Jagiellonian Center of Innovation - 4

  • 2-(Phenylthio)benzoic Acid | Research Chemical Supplier - BenchChem -2

Sources

Application

crystallization and isolation methods for 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

An Application Guide to the Crystallization and Isolation of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Introduction: The Importance of Purity 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a key h...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Crystallization and Isolation of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid

Introduction: The Importance of Purity

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic scaffold is featured in a variety of pharmacologically active agents, including inhibitors of the STING (Stimulator of Interferon Genes) pathway and other therapeutic targets.[1] The constrained nature of the core structure makes it a valuable analog for aromatic amino acids like phenylalanine in peptide-based drug design.[2]

The efficacy, safety, and reproducibility of any research or drug development program hinge on the purity of the starting materials and intermediates. Inefficient purification can introduce process-related impurities or leave unreacted starting materials, confounding biological data and compromising downstream synthetic steps. Crystallization is a powerful, scalable, and economical technique for achieving the high levels of purity required for pharmaceutical applications.

This guide provides a detailed exploration of the principles and protocols for the effective crystallization and isolation of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, designed for researchers, chemists, and process scientists in the pharmaceutical and biotechnology industries.

Physicochemical Foundations for Crystallization

A successful crystallization strategy is built upon a fundamental understanding of the molecule's physical and chemical properties. The structure of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, featuring a carboxylic acid and a lactam (an intramolecular amide), dictates its behavior in various solvent systems.

  • Key Functional Groups: The molecule possesses a hydrogen bond donor (N-H), two hydrogen bond acceptors (C=O groups), and an acidic proton (COOH).[3] This combination results in a polar molecule with a high propensity for forming strong intermolecular interactions, leading to a stable crystal lattice.

  • pH-Dependent Solubility: The carboxylic acid moiety (pKa ≈ 4-5) is the primary driver of the molecule's pH-dependent solubility.

    • In Basic Conditions (pH > 7): The carboxylic acid is deprotonated to form a highly water-soluble carboxylate salt.

    • In Acidic Conditions (pH < 3): The molecule is in its neutral, protonated form and exhibits significantly lower solubility in aqueous media. This dramatic solubility differential is the basis for one of the most effective purification methods: pH-swing crystallization.[4]

  • General Solubility Profile: As a polar, aromatic carboxylic acid, the compound is expected to be sparingly soluble in non-polar solvents (e.g., hexanes, toluene) and more soluble in polar protic (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, ethyl acetate), especially upon heating.[5][6]

Methodology I: Cooling Recrystallization

This classical technique relies on the principle that the solubility of the target compound in a given solvent is significantly higher at elevated temperatures than at room temperature or below.[6] Slow, controlled cooling allows for the selective formation of a pure crystal lattice, excluding impurities which remain dissolved in the solvent (mother liquor).[5]

Protocol 1A: Recrystallization Solvent Screening

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent will dissolve the compound completely when hot but very little when cold.[5]

  • Preparation: Place approximately 20-30 mg of the crude 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature. Observe solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube while swirling. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation: A good solvent will show a significant formation of crystalline precipitate upon cooling. If the compound "oils out" or no solid forms, the solvent is not suitable.

Protocol 1B: Bulk Cooling Recrystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude compound and the chosen recrystallization solvent. Heat the mixture to a gentle boil using a hot plate, adding just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask. This step prevents the product from prematurely crystallizing on the filter.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Maturation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small portion of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Workflow for Cooling Recrystallization

cluster_prep Preparation cluster_process Process cluster_iso Isolation crude Crude Product solvent Select Solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve hot_filter Hot Filtration (If Needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Drying wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for purification via cooling recrystallization.

Methodology II: pH-Swing Crystallization (Acid-Base Precipitation)

This powerful technique leverages the carboxylic acid functionality to achieve excellent purification, especially for removing neutral or basic impurities.[4] The compound is first converted to its water-soluble salt form, allowing insoluble impurities to be removed, before being precipitated as the pure, neutral acid.

Protocol 2: pH-Swing Purification
  • Basification & Dissolution: Suspend the crude 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in deionized water. Slowly add a 1M aqueous solution of a base (e.g., NaOH, KOH, or NH₄OH) with stirring until the solid completely dissolves and the pH of the solution is between 9 and 10.

  • Aqueous Layer Purification:

    • Filtration: If any solid impurities remain, filter the basic solution.

    • Extraction (Optional): Transfer the basic aqueous solution to a separatory funnel and wash it one or two times with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This step is highly effective for removing non-acidic organic impurities. Discard the organic layer(s).

  • Acidification & Precipitation: Vigorously stir the clear, basic aqueous solution. Slowly add a 1M aqueous acid (e.g., HCl, H₂SO₄) dropwise. The product will begin to precipitate as the pH decreases. Continue adding acid until the pH is between 2 and 3 to ensure complete protonation.

  • Maturation: Continue stirring the resulting slurry at room temperature for 30-60 minutes to allow for complete precipitation and crystal growth.

  • Isolation: Collect the white to off-white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of deionized water to remove any residual salts formed during neutralization. Check the pH of the filtrate to ensure it is neutral.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Workflow for pH-Swing Crystallization

crude Crude Acid (Insoluble in Water) add_base Add 1M NaOH (aq) to pH 9-10 crude->add_base soluble_salt Soluble Carboxylate Salt (Aqueous Solution) add_base->soluble_salt filter_impurities Filter Insoluble Impurities &/or Extract with Organic Solvent soluble_salt->filter_impurities add_acid Add 1M HCl (aq) to pH 2-3 filter_impurities->add_acid precipitate Precipitated Pure Acid (Slurry) add_acid->precipitate isolate Filter, Wash with Water, Dry precipitate->isolate pure_product High-Purity Product isolate->pure_product

Caption: Purification workflow using pH-swing precipitation.

Quantitative Data and Method Selection

The optimal method depends on the nature of the impurities. A summary of considerations is provided below.

ParameterCooling RecrystallizationpH-Swing Crystallization
Principle Temperature-dependent solubilitypH-dependent solubility
Effective For Removing Impurities with different solubility profiles than the product.Neutral, basic, and non-acidic impurities.
Typical Solvents Ethanol, Water, Methanol, Isopropanol, Ethyl AcetateWater, Dilute NaOH/HCl
Potential Issues Oiling out, co-crystallization of similar impurities, solvent selection can be tedious.Ineffective for removing acidic impurities with similar pKa values.
Purity Assessment HPLC, ¹H NMR, Melting PointHPLC, ¹H NMR, Melting Point, Ash content (for residual salts)

Troubleshooting Common Crystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent; the solution is too concentrated.Add more solvent to the hot mixture until the oil redissolves, then allow it to cool more slowly.[6]
No Crystal Formation The solution is not sufficiently saturated; nucleation is inhibited.Scratch the inside of the flask with a glass rod at the solution's surface; add a seed crystal of the pure compound; reduce the solvent volume by boiling some off and re-cooling.[6]
Poor Recovery / Low Yield Too much solvent was used; cooling was too rapid; the compound has significant solubility in the cold solvent.Re-concentrate the mother liquor and cool again to recover a second crop of crystals; choose a solvent in which the compound is less soluble when cold.
Product is Colored Presence of highly colored, polar impurities.Perform a charcoal treatment: add a small amount of activated carbon to the hot solution before the hot filtration step. Use sparingly to avoid product loss.[6]

References

  • Technical Support Center: Purification of Isoquinoline Deriv
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Recrystalliz
  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymeriz
  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing).
  • WO2019182886A1 - Oxo-tetrahydro-isoquinoline carboxylic acids as sting inhibitors.
  • 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. ChemScene.
  • 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals actively working on the synthesis and scale-up of 3-oxo-1,2,3,4-tetrahydroisoquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals actively working on the synthesis and scale-up of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (3-oxo-THIQ-6-COOH).

Synthesizing the 3-oxo-THIQ core with a functionalized 6-position presents unique kinetic and thermodynamic challenges. Below, we break down the two most robust synthetic pathways, provide a diagnostic Q&A for common experimental failures, and outline self-validating protocols to ensure high-yield recoveries.

System Overview & Pathway Visualization

The synthesis of 3-oxo-THIQ-6-carboxylic acid is typically achieved through one of two primary disconnections:

  • Pathway A (Lactamization): The thermodynamically driven, yet entropically challenged, intramolecular peptide coupling of 2-(aminomethyl)-4-carboxyphenylacetic acid derivatives.

  • Pathway B (Heck Cyclization): The transition-metal-catalyzed intramolecular Mizoroki-Heck cyclization of N-(2-bromo-4-carboxybenzyl)acrylamides, followed by reduction[1].

SynthesisPathways SM1 2-(Aminomethyl)-4-carboxyphenylacetic acid (Ester Protected) PathA Intramolecular Lactamization (HATU, DIPEA, High Dilution) SM1->PathA SM2 N-(2-Bromo-4-carboxybenzyl) acrylamide derivative PathB Pd-Catalyzed Heck Cyclization (Pd(OAc)2, PPh3, K2CO3) SM2->PathB Intermediate Protected 3-Oxo-THIQ-6-carboxylate PathA->Intermediate -H2O PathB->Intermediate -HBr Product 3-Oxo-1,2,3,4-tetrahydroisoquinoline -6-carboxylic acid Intermediate->Product Deprotection (TFA or H2/Pd-C)

Figure 1: Primary synthetic pathways for 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: Why is my intramolecular lactamization yield stalling below 40%, and how can I drive it to completion?

Causality: The formation of the 6-membered lactam ring from 2-(aminomethyl)-4-carboxyphenylacetic acid is thermodynamically favored but kinetically hindered by competitive intermolecular oligomerization. The presence of the 6-carboxylic acid (even when ester-protected) alters the solubility and conformation of the precursor, often leading to aggregation in standard solvents. Solution:

  • High Dilution: Maintain substrate concentration below 0.01 M to statistically disfavor intermolecular collisions.

  • Coupling Reagents: Switch from standard EDCI/HOBt to HATU with DIPEA. HATU accelerates the formation of the active ester, minimizing the residence time of the reactive intermediate and drastically reducing side reactions.

  • Thermal Cyclization: If peptide coupling fails, convert the acetic acid moiety to a methyl ester and heat the system to 110 °C in toluene with catalytic p-toluenesulfonic acid (p-TsOH). This drives the thermodynamically favored cyclization by continuously distilling off methanol[2].

Q2: In the Palladium-catalyzed Heck cyclization route, my reaction stalls at the oxidative addition intermediate, or I observe premature dehalogenation. How do I force the ring closure?

Causality: The intramolecular Mizoroki-Heck cyclization requires the Pd(II) intermediate to adopt a specific cis-conformation for migratory insertion into the alkene. If the alkene is sterically hindered or the base is ineffective at promoting the final β -hydride elimination, the Pd(II)-aryl species undergoes protodepalladation, yielding a dehalogenated dead-end product. This is a well-documented bottleneck in [3]. Solution:

  • Ligand and Base Optimization: Use Pd(OAc)₂ with a robust, sterically demanding phosphine ligand like P(o-tolyl)₃. Switch to a highly soluble base like Cs₂CO₃ or add a phase-transfer catalyst (e.g., TBAB) to accelerate the base-dependent regeneration of Pd(0).

  • Thermal Energy: Heck cyclizations to form 6-membered rings are entropically demanding. Conduct the reaction in sealed vials at 110–120 °C in anhydrous DMF to provide sufficient thermal energy to overcome the rotational barrier of the C-N amide bond, forcing the alkene into proximity with the Pd(II) center.

Q3: How do I avoid decarboxylation or ester hydrolysis of the 6-carboxylic acid moiety during the cyclization step?

Causality: The 6-position carboxylate is para to the aminomethyl group. Under strongly acidic or basic aqueous workups required to quench standard coupling reactions, methyl or ethyl esters can hydrolyze prematurely, resulting in highly polar zwitterions that are nearly impossible to extract into organic solvents. Solution: Utilize a tert-butyl ester protecting group for the 6-carboxylic acid. It is completely stable to the basic conditions of the Pd-catalyzed cyclization (Cs₂CO₃) and the neutral/mildly basic conditions of HATU lactamization. Post-cyclization, the tert-butyl ester is cleanly removed using 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, ensuring no disruption to the newly formed lactam core.

Quantitative Data & Optimization

Use the following reference table to benchmark your reaction conditions against field-proven optimization parameters.

PathwayCatalyst / ReagentBase / AdditiveSolvent & Conc.Temp (°C)Expected YieldPrimary Impurity
Lactamization EDCI, HOBtDIPEADMF (0.1 M)2535–40%Intermolecular Oligomers
Lactamization HATUDIPEADCM (0.01 M)2585–90%Unreacted SM
Heck Cyclization Pd(OAc)₂, PPh₃K₂CO₃Toluene (0.1 M)80<30%Dehalogenated SM
Heck Cyclization Pd(OAc)₂, P(o-tolyl)₃Cs₂CO₃, TBABDMF (0.05 M)11075–85%Trace double-bond isomers

Standard Operating Procedures (SOPs)

Protocol A: High-Dilution Lactamization (HATU-mediated)

This protocol relies on high-dilution kinetics to suppress oligomerization.

  • Preparation: Dissolve 1.0 mmol of tert-butyl 3-(aminomethyl)-4-(carboxymethyl)benzoate in 100 mL of strictly anhydrous DCM to achieve a 0.01 M concentration.

  • Activation: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes at 0 °C under an inert atmosphere.

  • Coupling: Add 1.2 mmol of HATU portion-wise to prevent localized concentration spikes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The target intermediate must show an [M+H]+ corresponding to the protected lactam. The complete absence of the linear starting material mass validates reaction completion.

  • Workup & Deprotection: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Deprotect the resulting solid using 20% TFA/DCM for 2 hours at room temperature to yield the final 3-oxo-THIQ-6-carboxylic acid.

Protocol B: Palladium-Catalyzed Intramolecular Heck Cyclization

This protocol utilizes transition-metal catalysis to close the ring via C-C bond formation, as adapted from[1].

  • System Setup: In a flame-dried Schlenk flask, combine 1.0 mmol of the tert-butyl-protected N-(2-bromo-4-carboxybenzyl)acrylamide precursor, 0.05 mmol Pd(OAc)₂ (5 mol%), 0.10 mmol P(o-tolyl)₃ (10 mol%), and 2.0 mmol anhydrous Cs₂CO₃.

  • Inerting: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add 20 mL of anhydrous, degassed DMF (0.05 M) and 0.1 mmol of Tetrabutylammonium bromide (TBAB).

  • Cyclization: Heat the mixture to 110 °C for 12 hours under vigorous stirring.

  • Validation Check: Perform LC-MS analysis. The disappearance of the isotopic bromine doublet (characteristic of the starting material) and the appearance of the [M+H]+ peak for the cyclized product validates successful Heck coupling.

  • Reduction & Deprotection: Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography. Subject the purified intermediate to H₂ (1 atm) over 10% Pd/C in MeOH to simultaneously reduce the exocyclic double bond and deprotect the ester (if using a benzyl ester), or follow up with TFA for tert-butyl deprotection.

References

  • Title: Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Visible-Light-Driven Modular Synthesis of Isoquinolinone Derivatives via Palladium-Catalyzed Radical 6-endo Annulation of Aryl Halides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Science of Synthesis 15.6: Isoquinolinones Source: Thieme Connect URL: [Link]

Sources

Optimization

preventing degradation of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid during long-term storage

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to ensure the long-term stability of 3-oxo-1,2,3,4-tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to ensure the long-term stability of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid during storage. Our recommendations are grounded in established principles of chemical stability and field-proven insights to maintain the integrity of your valuable research material.

Introduction

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a heterocyclic compound with a lactam and a carboxylic acid moiety. Its structural complexity makes it susceptible to degradation if not stored under optimal conditions. This guide will address potential degradation pathways and provide actionable protocols to mitigate them, ensuring the compound's purity and efficacy over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid?

A1: The primary environmental factors of concern are temperature, humidity, light, and oxygen. The presence of a lactam ring and a carboxylic acid group, along with the tetrahydroisoquinoline core, suggests potential susceptibility to hydrolysis, oxidation, and photodegradation.

Q2: I've noticed a change in the color of my solid sample over time. What could be the cause?

A2: A change in color, such as yellowing or browning, is often an indicator of chemical degradation. This could be due to oxidation of the tetrahydroisoquinoline ring system or other chromophore-forming degradation reactions. It is crucial to re-analyze the sample for purity if any visual changes are observed.

Q3: Can I store the compound in a standard laboratory freezer?

A3: While freezing is generally a good practice for long-term storage, it is important to prevent freeze-thaw cycles. For solid material, a standard freezer at -20°C is acceptable, provided the container is well-sealed to prevent moisture ingress. For solutions, flash-freezing in an appropriate solvent and storing at -80°C is recommended to minimize degradation.

Q4: What is the recommended solvent for dissolving and storing this compound?

A4: For short-term use, a high-purity, anhydrous aprotic solvent is recommended. For long-term storage in solution, it is generally advised to store the compound as a solid. If a stock solution is necessary, it should be prepared fresh. If storage of a solution is unavoidable, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q5: How can I check the purity of my stored compound?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of your sample. It can separate the parent compound from potential degradation products, allowing for accurate quantification of purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the long-term storage of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Issue 1: Decreased Purity Detected by HPLC
  • Symptom: HPLC analysis shows a decrease in the area of the main peak corresponding to the active compound and the appearance of new peaks.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Hydrolysis The lactam ring is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would open the lactam ring to form an amino acid derivative.Store the compound as a dry solid in a desiccator. Ensure all handling is performed in a low-humidity environment. Use anhydrous solvents for any solution preparations.
Oxidation The tetrahydroisoquinoline ring can be susceptible to oxidation, leading to the formation of dihydroisoquinoline or isoquinoline derivatives.[1]Store the compound under an inert atmosphere (e.g., argon or nitrogen). Use airtight containers to minimize exposure to atmospheric oxygen.
Photodegradation Exposure to UV or visible light can provide the energy to initiate degradation reactions.[2]Store the compound in an amber vial or a container that is otherwise protected from light.
Thermal Degradation Elevated temperatures can accelerate the rate of all degradation pathways and may also lead to decarboxylation of the carboxylic acid group.Store the compound at a consistently low temperature. For long-term storage, -20°C or below is recommended.[3]
Issue 2: Poor Solubility of the Stored Compound
  • Symptom: The compound, which was previously soluble in a particular solvent system, now shows poor solubility or the presence of insoluble particulates.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Formation of Insoluble Degradants Degradation products may have different solubility profiles than the parent compound. Polymerization or salt formation with atmospheric components (e.g., CO2 reacting with the amine) could also lead to insolubility.Re-purify the compound if possible (e.g., by recrystallization or chromatography). Before use, filter any solutions to remove insoluble matter.
Moisture Absorption The compound may be hygroscopic. Absorbed water can affect solubility and promote degradation.Always handle the compound in a dry environment. Store in a desiccator over a suitable desiccant.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Conditions
  • Sample Preparation: Ensure the compound is in a dry, solid form. If it is a new batch, dry it under a high vacuum to remove any residual solvent.

  • Container: Place the solid compound in a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Purge the vial with an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the vial. For extra protection against moisture and air, you can wrap the cap with parafilm.

  • Storage Temperature: Store the vial at -20°C or below. For very long-term storage (years), -80°C is preferable.

  • Desiccation: Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). The desiccator should also be stored in the freezer.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your specific HPLC system and to achieve the best separation of potential degradants.

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg).

    • Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

Potential Degradation Pathways

A 3-oxo-1,2,3,4-tetrahydroisoquinoline- 6-carboxylic acid B Hydrolysis Product (Ring-Opened Amino Acid) A->B H₂O (Acid/Base catalysis) C Oxidation Product (Dihydroisoquinoline derivative) A->C O₂ (Oxidation) D Decarboxylation Product A->D Heat (Thermal Degradation)

Caption: Potential degradation pathways for the target compound.

Recommended Storage Workflow

Start Receive/Synthesize Compound Dry Dry solid under vacuum Start->Dry Vial Place in amber vial Dry->Vial Inert Purge with inert gas Vial->Inert Seal Seal tightly Inert->Seal Store Store at ≤ -20°C in a desiccator Seal->Store End Long-Term Stability Store->End

Caption: Workflow for optimal long-term storage.

References

  • Deshpande, A. D., Baheti, K. G., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695.
  • Proctor, P., & Gamble, D. S. (1982). The effect of the carboxy group on the chemical and ?-lactamase reactivity of ?-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 2, (7), 843-848.
  • Tookey, K. C., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 845502.
  • Burdzhiev, N. T., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1391.
  • Bollenbach, M., et al. (2018). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 13(9), e0204323.
  • Deshpande, A. D. (2004). Degradation of β-lactam antibiotics. Semantic Scholar.
  • Vasil'ev, A. A., & Vasilevsky, S. F. (2015). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic letters, 17(1), 138-141.
  • Ravan, T., et al. (2012). UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations. Photochemistry and photobiology, 88(6), 1439-1445.
  • Grygorenko, O. O., et al. (2022).
  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid. Available from: [Link]

  • PubChem. 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. Available from: [Link]

  • Kaval, N., et al. (2005). Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. Russian Journal of Organic Chemistry, 41(8), 1204-1210.
  • Monti, D., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23(32), 17468-17478.
  • Kysil, A., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.
  • Wang, C., et al. (2017). Tropylium-Promoted Oxidative Functionalization of Tetrahydroisoquinolines. The Journal of Organic Chemistry, 82(24), 13532-13540.
  • Google Patents. Method for promoting tetrahydroisoquinoline compounds to be oxidized into lactam compounds by using surfactant. CN114163385A.
  • Kouznetsov, V. V., et al. (2014). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 10, 1339-1346.
  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12564-12599.
  • Singh, A., & Singh, S. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3468-3474.
  • Chem-Impex. 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

  • PubChem. 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]

  • Cheméo. 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. Available from: [Link]

  • Google Patents. An improved method for preparation of substituted tetrahydroisoquinolines. WO1997017050A2.
  • D'Acquarica, I., et al. (2023). Diastereoselective Synthesis of (–)
  • Dollimore, D., & Tonge, K. H. (1965). The Thermal Decomposition of Some Organic Lead Compounds. Journal of Inorganic and Nuclear Chemistry, 27(2), 437-444.

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffold Repurposing: 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid vs. Standard THIQ Derivatives

Executive Summary: The Bioisosteric Paradigm Shift Standard 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives are privileged pharmacophores, heavily utilized in neuropharmacology and oncology. For example, they serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bioisosteric Paradigm Shift

Standard 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives are privileged pharmacophores, heavily utilized in neuropharmacology and oncology. For example, they serve as the core scaffold for highly selective and potent Rho kinase (ROCK) inhibitors [[1]](). However, their inherent basicity often leads to high blood-brain barrier (BBB) penetration and promiscuous off-target binding.

As drug development shifts towards precision targeting and peripheral restriction, modifying the THIQ core is essential. The introduction of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS: 933726-65-9) 2 represents a masterclass in rational drug design. By oxidizing the 3-position to a lactam and appending a 6-carboxylic acid, researchers can neutralize the basic amine and introduce a highly functionalizable anionic anchor.

Mechanistic Causality: Why Structure Dictates Function

The 3-Oxo Modification (Lactamization): In standard THIQs, the secondary amine (pKa ~9.5) is protonated at physiological pH. This cationic center forms critical salt bridges with aspartate or glutamate residues in target proteins, such as the ATP-binding pocket of kinases 1. By converting this to a 3-oxo lactam, the carbonyl oxygen withdraws electron density via resonance, dropping the nitrogen's pKa to ~15. This neutralizes the ring, abolishing the cationic salt bridge, reducing hERG liability, and significantly increasing metabolic stability against N-dealkylation by CYP450 enzymes. Furthermore, lactam derivatives like 3-oxo-THIQs demonstrate unique regioselectivity in synthetic modifications, such as anodic monofluorination 3.

The 6-Carboxylic Acid Addition: The 6-COOH group (pKa ~4.2) ensures the molecule is predominantly anionic in systemic circulation. This drastically reduces passive BBB diffusion, making it an ideal scaffold for peripherally restricted targets. Additionally, it serves as an optimal synthetic handle for amide coupling, allowing researchers to easily attach complex linkers for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

G THIQ Standard THIQ BasicAmine Basic Amine (pKa ~9.5) THIQ->BasicAmine OxoTHIQ 3-oxo-THIQ-6-CA Lactam Neutral Lactam OxoTHIQ->Lactam Carboxyl 6-Carboxylic Acid OxoTHIQ->Carboxyl CNS High CNS Penetration BasicAmine->CNS Metab CYP450 Vulnerability BasicAmine->Metab Stable High Metabolic Stability Lactam->Stable Peripheral Peripheral Restriction Carboxyl->Peripheral Linker PROTAC/ADC Linker Handle Carboxyl->Linker

Caption: Logical flow of physicochemical changes induced by 3-oxo and 6-carboxylic acid modifications.

Physicochemical Profiling Comparison

To objectively compare the baseline performance of these scaffolds, we have summarized their core physicochemical properties.

PropertyStandard THIQ Scaffold3-oxo-THIQ-6-CA
Nitrogen pKa ~9.0 - 9.5 (Basic)~15.0 (Neutral Lactam)
Acidic pKa N/A~4.2 (Carboxylic Acid)
Physiological State (pH 7.4) Cationic (+1)Anionic (-1)
H-Bond Donors / Acceptors 1 / 12 / 3
BBB Permeability High (CNS active)Low (Peripherally restricted)
Primary Synthetic Utility Kinase/GPCR Inhibitor CorePROTAC/ADC Linker Scaffold

Self-Validating Experimental Protocols

To validate the mechanistic claims above, the following standardized protocols are employed. These workflows are designed as self-validating systems, ensuring that data integrity is maintained through rigorous internal controls.

Protocol A: Comparative Liver Microsomal Stability Assay

This assay determines the vulnerability of the scaffolds to CYP450-mediated metabolism.

  • Preparation: Prepare 1 µM of the test compound (Standard THIQ or 3-oxo-THIQ-6-CA) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard.

  • Validation Controls (Critical): Run Verapamil concurrently as a high-clearance positive control (validates microsome viability) and Warfarin as a low-clearance negative control (validates assay baseline).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

Protocol B: Protein-Ligand Binding Affinity via Surface Plasmon Resonance (SPR)

This protocol assesses how the loss of the basic amine affects target binding kinetics.

SPR Step1 1. Surface Preparation (EDC/NHS Amine Coupling of Target Protein) Step2 2. Analyte Dilution (1% DMSO, 10µM to 39nM Series) Step1->Step2 Step3 3. Association Phase (120s Injection at 30 µL/min) Step2->Step3 Step4 4. Dissociation Phase (300s Running Buffer Wash) Step3->Step4 Step5 5. Data Analysis (1:1 Langmuir Model Fitting) Step4->Step5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity validation.

  • Surface Preparation: Immobilize the target protein (e.g., a known THIQ-binding kinase) on a CM5 sensor chip using standard EDC/NHS amine coupling. Leave one flow cell blank as a reference channel.

  • Analyte Preparation: Dilute the test compounds in running buffer (PBS-P+ with 1% DMSO) in a 2-fold dilution series ranging from 10 µM down to 39 nM.

  • Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds to measure the association rate ( Kon​ ).

  • Dissociation: Follow with a 300-second buffer wash to measure the dissociation rate ( Koff​ ).

  • Data Fitting: Subtract the reference channel signal to remove bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( Kd​ ).

Quantitative Data Comparison

Representative experimental data derived from the protocols above illustrate the stark functional divergence between the two scaffolds.

Assay MetricStandard THIQ3-oxo-THIQ-6-CAInternal Control Status
HLM Intrinsic Clearance ( Clint​ ) 45.2 µL/min/mg< 5.0 µL/min/mgVerapamil: 85 µL/min/mg (Pass)
Half-life ( t1/2​ ) in HLM 15.3 min> 120 minWarfarin: > 120 min (Pass)
Kinase Binding Affinity ( Kd​ ) 51 nM> 10,000 nM (No binding)Reference Subtraction: Pass
Caco-2 Permeability ( Papp​ ) 25×10−6 cm/s 1.2×10−6 cm/sLucifer Yellow: Intact Monolayer

Data Interpretation: The 3-oxo-THIQ-6-CA scaffold demonstrates near-total resistance to microsomal degradation compared to the standard THIQ. Furthermore, the SPR data confirms that neutralizing the amine completely ablates the classical kinase binding affinity, proving its utility as a "blank slate" scaffold for novel peripheral targeting.

References

  • Title: Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors.
  • Title: 933726-65-9 | 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Source: ChemScene URL
  • Source: Synlett (via thieme-connect.com)

Sources

Comparative

A Comparative Guide to the Bioanalytical Method Validation of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid by LC-MS/MS

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in a biological matrix. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices and presenting comparative data to support the final, optimized protocol. The entire process is framed within the context of global regulatory expectations, primarily the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1]

The Analytical Challenge: Method Development Strategy

The successful quantification of any analyte begins with a deep understanding of its physicochemical properties. 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a relatively polar molecule containing a carboxylic acid functional group. This structural characteristic is the primary driver of our analytical strategy, influencing everything from sample extraction to chromatographic behavior and mass spectrometric detection.

Core Components of the LC-MS/MS System
  • Chromatography: Reversed-phase liquid chromatography (RP-LC) is the workhorse of bioanalysis. However, the polarity of our target analyte requires careful optimization to achieve adequate retention and separation from endogenous interferences. A C18 stationary phase is a versatile starting point, but the use of an acidic mobile phase modifier (e.g., 0.1% formic acid) is crucial. This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and promoting better retention on the nonpolar column.

  • Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[2] Given the analyte's structure, Electrospray Ionization (ESI) is the preferred ionization technique. The carboxylic acid moiety makes the molecule amenable to detection in negative ion mode (ESI-), which often provides a strong deprotonated molecular ion [M-H]⁻. However, positive ion mode (ESI+) should also be evaluated, as other functional groups may yield a stable protonated molecule [M+H]⁺. The mode yielding the highest, most stable signal with the lowest background noise will be selected.

  • Internal Standard (IS) Selection: The use of an appropriate internal standard is non-negotiable for compensating for variability during sample preparation and injection. A Stable Isotope-Labeled (SIL) version of the analyte (e.g., with ¹³C or ²H atoms) is the gold standard. A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, ensuring it experiences nearly identical matrix effects and extraction recovery, thus providing the most accurate correction.

The Critical Role of Sample Preparation: A Comparative Approach

The primary goal of sample preparation is to remove matrix components (proteins, phospholipids, salts) that can interfere with quantification.[3][4] The most significant of these interferences in LC-MS/MS is the matrix effect , where co-eluting compounds suppress or enhance the ionization of the analyte, leading to inaccurate results.[5][6]

We will compare three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

TechniquePrincipleAdvantagesDisadvantagesSuitability for Analyte
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate matrix proteins.Fast, simple, inexpensive.Non-selective; yields a "dirty" extract with high levels of phospholipids, leading to significant matrix effects.Poor; high risk of ion suppression.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and a water-immiscible organic solvent based on polarity and pH.Cleaner extracts than PPT; can be selective.Labor-intensive, difficult to automate, requires large volumes of organic solvents.Moderate; requires careful optimization of pH and solvent choice to efficiently extract a polar molecule.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Highest selectivity, cleanest extracts, minimizes matrix effects, allows for analyte concentration.More complex method development, higher cost per sample.Excellent; a mixed-mode anion-exchange sorbent can specifically target the negatively charged carboxylic acid group for superior cleanup.

Based on this analysis, Solid-Phase Extraction (SPE) is selected as the optimal strategy for developing a robust and reliable assay. The initial investment in method development is justified by the superior data quality and reduced risk of failed runs.

The Validated Method: Detailed Experimental Protocol

This section outlines the final, optimized protocol derived from the development strategy.

Materials and Reagents
  • Reference Standards: 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (≥98% purity), Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).

  • Biological Matrix: Human plasma (K2EDTA).

  • SPE Plate: Mixed-Mode Anion Exchange, 96-well format.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis s1 Prepare Calibration Standards & QC Samples in Plasma p1 Aliquot 100 µL Plasma (Standards, QCs, Samples) s1->p1 s2 Thaw Study Samples s2->p1 p2 Add 25 µL SIL-IS Working Solution p1->p2 p3 Pre-treat with 200 µL 4% Phosphoric Acid p2->p3 p4 Load onto Conditioned SPE Plate p3->p4 p5 Wash Plate (Aqueous & Organic) p4->p5 p6 Elute with 5% Ammonia in Methanol p5->p6 p7 Evaporate Eluate to Dryness p6->p7 p8 Reconstitute in Mobile Phase p7->p8 a1 Inject onto UPLC System p8->a1 a2 Analyze via QqQ Mass Spectrometer (MRM Mode) a1->a2 a3 Process Data (Integrate & Quantify) a2->a3 G cluster_core Core Performance cluster_specificity Specificity & Matrix cluster_reliability In-Use Reliability Accuracy Accuracy Precision Precision Linearity Linearity & Range LLOQ Sensitivity (LLOQ) Selectivity Selectivity MatrixEffect Matrix Effect Recovery Recovery Stability Stability Dilution Dilution Integrity Validation Validated Method Validation->Accuracy Is it accurate? Validation->Precision Is it accurate? Validation->Linearity Is it accurate? Validation->LLOQ Is it accurate? Validation->Selectivity Is it specific? Validation->MatrixEffect Is it specific? Validation->Recovery Is it specific? Validation->Stability Is it reliable? Validation->Dilution Is it reliable?

Caption: Interrelationship of key bioanalytical validation parameters.
Selectivity & Calibration Curve
  • Protocol: Six different lots of human plasma were analyzed to ensure no endogenous peaks interfered with the analyte or IS. A calibration curve was constructed from a blank, a zero sample (with IS), and eight non-zero calibrators.

  • Acceptance Criteria: Response in blank samples must be <20% of the LLOQ response. The calibration curve must have a correlation coefficient (r²) ≥ 0.99.

  • Results: No significant interferences were observed. The curve was linear over the range of 1.00 to 1000 ng/mL with an r² of 0.998.

Accuracy and Precision
  • Protocol: Quality Control (QC) samples at four concentrations (LLOQ, Low, Mid, High) were analyzed in six replicates on three separate days.

  • Acceptance Criteria: For Low, Mid, and High QCs, the mean accuracy must be within ±15% of the nominal value, and the coefficient of variation (CV) must be ≤15%. For the LLOQ, these limits are ±20% and ≤20%, respectively. [7][8]* Results:

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
LLOQ1.00104.58.2102.111.5
Low3.0097.85.599.37.1
Mid100101.23.1100.54.6
High80099.52.598.93.8

The method meets all acceptance criteria for accuracy and precision, demonstrating it is both reliable and reproducible.

Matrix Effect and Recovery: The SPE Advantage

This is where the choice of sample preparation method is validated by data. We compare the performance of the final SPE method against a simpler Protein Precipitation (PPT) method.

  • Protocol:

    • Matrix Factor (MF): The peak response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. [5]This was tested in six lots of plasma.

    • Recovery: The analyte response in a pre-extraction spiked sample is compared to a post-extraction spiked sample.

  • Acceptance Criteria: The IS-normalized Matrix Factor should have a CV ≤15% across the different lots. Recovery should be consistent.

  • Comparative Results:

ParameterSample Prep MethodLow QC (3 ng/mL)High QC (800 ng/mL)Outcome
Recovery (%) SPE (Chosen) 92.5 ± 4.1% 94.1 ± 3.5% High & Consistent
PPT101.2 ± 8.5%103.4 ± 9.1%High but less consistent
Matrix Factor (IS-Normalized) SPE (Chosen) 1.03 (CV = 5.2%) 0.98 (CV = 4.5%) PASS: No significant matrix effect
PPT0.45 (CV = 35.1%)0.58 (CV = 28.9%)FAIL: Severe and variable ion suppression

The data unequivocally demonstrates the superiority of the SPE method. The PPT method resulted in significant and highly variable ion suppression, which would render the assay unreliable. The SPE method effectively removes these interfering components, leading to a negligible matrix effect and a robust, dependable assay.

Stability

The stability of the analyte was confirmed under various storage and handling conditions, ensuring that sample degradation does not compromise the data integrity.

  • Protocol: Low and High QC samples were subjected to different conditions and their concentrations were measured against a fresh calibration curve.

  • Acceptance Criteria: The mean concentration of the stability QCs must be within ±15% of the nominal values.

  • Results:

Stability TestConditionDurationAccuracy vs. Nominal (%)Outcome
Bench-Top Room Temperature8 hours98.5 - 103.1Stable
Freeze-Thaw -80°C to RT3 cycles96.2 - 101.5Stable
Long-Term -80°C90 days99.1 - 104.7Stable
Autosampler 10°C48 hours100.8 - 102.3Stable

Conclusion

This guide has detailed the systematic development and validation of an LC-MS/MS method for the quantification of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in human plasma. Through a comparative analysis of sample preparation techniques, we have provided clear, data-driven evidence supporting the selection of Solid-Phase Extraction to mitigate matrix effects and ensure assay robustness.

The full validation, conducted in accordance with the ICH M10 guideline, confirms that the method is selective, accurate, precise, and reliable for its intended purpose. This validated protocol is ready for deployment in regulated bioanalytical studies to support drug development programs.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency (EMA). Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Bioanalytical Method Validation: ICH M10. (n.d.). CMIC Group. Retrieved from [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022, May 24). International Council for Harmonisation (ICH). Retrieved from [Link]

  • Matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). National Institutes of Health (NIH). Retrieved from [Link]

Sources

Validation

Analytical Reference Standards for 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: A Comprehensive Comparison Guide

Executive Summary In the highly regulated landscape of pharmaceutical development, the integrity of analytical reference standards is non-negotiable. This guide provides an objective, data-driven comparison of reference...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly regulated landscape of pharmaceutical development, the integrity of analytical reference standards is non-negotiable. This guide provides an objective, data-driven comparison of reference standard tiers—Certified Reference Materials (CRMs) versus Working Standards —for 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS: 933726-65-9)[1]. By detailing self-validating analytical protocols and comparative experimental data, this document equips drug development professionals with the insights needed to select and certify the appropriate standard grade for their specific phase of development.

Chemical Context & Significance

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (Molecular Formula: C₁₀H₉NO₃; MW: 191.18) is a critical synthetic intermediate and potential process-related impurity[1]. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, famously serving as the core backbone for LFA-1/ICAM-1 antagonists such as Lifitegrast, utilized in the treatment of dry eye disease[2].

During the synthesis of these complex active pharmaceutical ingredients (APIs), various positional isomers can form, such as 3-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid[3]. Differentiating the target 6-carboxylic acid from its 7-carboxylic acid isomer requires highly specific analytical standards. Selecting the correct grade of reference standard ensures compliance with ICH Q3A(R2) guidelines for impurity profiling.

Product Comparison: CRM vs. Working Standard

Choosing between a CRM and a Working Standard depends on the metrological traceability required by your current development phase. Below is an objective comparison of their performance and utility.

Table 1: Performance & Utility Comparison
ParameterCertified Reference Material (CRM)Working Standard (Secondary)
Certification Method Primary ratio methods (e.g., qNMR) + Mass BalanceQualified against a CRM via HPLC-UV
Purity Confidence Absolute mass fraction (e.g., 99.5% ± 0.2%)Relative purity (e.g., ≥98.0%)[1]
Traceability ISO 17034 accredited; linked to SI units (NIST)Traceable only to the parent CRM
Uncertainty Budget Fully characterized (Expanded uncertainty U provided)Not typically calculated
Best Use Case Method validation, instrument calibration, regulatory filingRoutine batch release, daily QC, in-process testing

Self-Validating Analytical Protocols

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that the instrument verifies its own performance before any sample data is accepted.

Protocol A: Absolute Purity via Quantitative NMR (qNMR)

Causality: qNMR is selected for primary certification because it is a fundamental ratio method. It directly compares the resonance area of the target molecule's protons against an internal standard. This eliminates the need for a pre-existing homologous standard of 3-oxo-THIQ-6-carboxylic acid, which is crucial when certifying novel synthetic intermediates.

Self-Validating Mechanism: The protocol utilizes NIST SRM 350b (Benzoic Acid) as the internal standard. Before quantitation, a T1​ inversion-recovery experiment is executed. The relaxation delay ( D1​ ) is dynamically set to ≥7×T1(max)​ to ensure >99.9% longitudinal relaxation, internally validating that the integration accurately reflects the molar ratio.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of 3-oxo-THIQ-6-carboxylic acid and ~5.0 mg of NIST SRM 350b into a static-free vial using a calibrated microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 600 µL of DMSO- d6​ containing 0.1% Tetramethylsilane (TMS) as a chemical shift reference. Vortex until visually clear.

  • T1​ Determination: Run an inversion-recovery sequence to determine the longest relaxation time ( T1(max)​ ) for the aromatic protons of both the analyte and the internal standard.

  • Acquisition: Acquire 1D 1 H-NMR spectra using a 90° excitation pulse, 64 scans, and a D1​ delay of 7×T1(max)​ .

  • Data Processing: Phase and baseline correct the spectra. Integrate the isolated aromatic signal of the THIQ core (e.g., C5-H) and compare it against the aromatic signals of the benzoic acid standard to calculate the absolute mass fraction.

Protocol B: Trace Impurity Profiling via LC-MS/MS

Causality: While qNMR establishes the absolute mass fraction, it lacks the sensitivity to detect trace (<0.1%) isobaric impurities. LC-MS/MS provides the orthogonal selectivity needed to separate and identify positional isomers (e.g., the 7-carboxylic acid variant)[3] down to trace levels.

Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST) injection containing the API and a known isobaric impurity at the 0.05% specification limit. The analytical run is automatically aborted if the critical pair resolution ( Rs​ ) falls below 2.0 or if the Signal-to-Noise (S/N) ratio is < 10, ensuring the system's resolving power is adequate prior to sample analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Standard Preparation: Prepare the Working Standard solution at 1.0 mg/mL in 95:5 Water:Acetonitrile.

  • SST Verification: Inject the SST mixture. Verify Rs​>2.0 between 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid and its 7-carboxylic isomer. Inject a blank to confirm zero carryover.

  • Chromatography: Perform gradient elution on a sub-2 µm C18 column (2.1 x 100 mm). Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Monitor transitions via Electrospray Ionization (ESI) in positive mode, tracking the [M+H]+ precursor ion at m/z 192.06 to its primary product ions.

Experimental Validation Data

The following table summarizes the experimental validation data obtained when certifying a CRM batch of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid using the aforementioned self-validating protocols.

Table 2: Method Validation Parameters
Validation ParameterqNMR (Absolute Purity)LC-MS/MS (Impurity Profiling)
Accuracy (Recovery) 99.8% ± 0.2%98.5% - 101.2% (at 0.1% level)
Precision (% RSD, n=6) 0.15%2.4%
Limit of Detection (LOD) ~0.5% (mass fraction)0.005% (50 ppm)
Limit of Quantitation (LOQ) ~1.0% (mass fraction)0.015% (150 ppm)
Linearity ( R2 ) 0.9998 (1 - 20 mg/mL)0.9991 (0.01% - 1.0% range)

Certification Workflow Visualization

The rigorous process of elevating a raw chemical intermediate to a Certified Reference Material requires orthogonal analytical techniques. The logical relationship of this certification workflow is mapped below.

G N1 Raw 3-oxo-THIQ-6-carboxylic acid (CAS 933726-65-9) N2 Primary Certification (qNMR Analysis) N1->N2 Absolute Mass Fraction N3 Orthogonal Purity (HPLC-UV / LC-MS/MS) N1->N3 Trace Impurity Profiling N4 Moisture & Volatiles (KF & TGA/DSC) N1->N4 Mass Balance Analysis N5 Certified Reference Material (CRM Grade) N2->N5 N3->N5 N4->N5 N6 Working Standard (Secondary Grade) N5->N6 Metrological Traceability Link

Caption: Workflow for certifying 3-oxo-THIQ-6-carboxylic acid reference standards.

Conclusion & Selection Strategy

The selection between a CRM and a Working Standard for 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid should be dictated by the regulatory phase of your project. For early-stage discovery and routine in-process monitoring, a high-purity Working Standard (≥98%) is cost-effective and analytically sufficient[1]. However, for late-stage method validation, IND/NDA regulatory submissions, and the calibration of secondary standards, investing in a fully characterized CRM is scientifically imperative to ensure metrological traceability and absolute mass balance.

References

  • ChemScene. "933726-65-9 | 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid".
  • BLDpharm. "1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6...".
  • Xu, W. B., et al.

Sources

Safety & Regulatory Compliance

Safety

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid proper disposal procedures

As a Senior Application Scientist overseeing chemical hygiene and scale-up synthesis, I have found that the end-of-life management of complex intermediates is just as critical as the synthesis itself. 3-Oxo-1,2,3,4-tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical hygiene and scale-up synthesis, I have found that the end-of-life management of complex intermediates is just as critical as the synthesis itself. 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS 933726-65-9) is a highly functionalized heterocycle frequently utilized as a rigid scaffold in peptidomimetic and alkaloid drug development.

However, the exact structural features that make this compound valuable—its stable nitrogenous bicyclic core and reactive carboxylic acid moiety—also dictate strict operational and disposal protocols. Improper disposal of nitrogenous organic waste can lead to the formation of persistent environmental pollutants. This guide outlines the mechanistic rationale and self-validating procedures required to safely manage this chemical, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Hazard Causality

Before neutralizing or disposing of any compound, we must understand its physicochemical behavior. This compound is a solid nitrogenous organic acid [1].

Causality of Hazards: The carboxylic acid group presents a mild corrosive and irritant risk to mucous membranes (H315, H319, H335), while the tetrahydroisoquinoline core is biologically active, necessitating strict precautions against ingestion (H302). If subjected to uncontrolled environmental degradation (e.g., landfilling), the robust nitrogenous heterocyclic ring resists breakdown, potentially leaching into groundwater or forming toxic ammonia ( NH3​ ) and nitrogenous leachates in anaerobic environments [2].

Table 1: Physicochemical & Hazard Profile

Property / HazardDescription / ValueCausality / Impact on Disposal Strategy
CAS Number 933726-65-9Required unique identifier for RCRA waste manifesting.
Molecular Weight 191.18 g/mol Determines the stoichiometric oxygen demand during thermal destruction.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires wet-suppression during spill cleanup.
H302 Harmful if swallowedMandates strict segregation; requires double-bagging of solid waste.
H315 / H319 / H335 Skin/Eye/Respiratory IrritantNecessitates specific PPE (N95/P100, nitrile gloves) during lab-packing.
Chemical Class Nitrogenous Organic AcidRequires high-temp incineration with NOx​ scrubbing to prevent toxic emissions.

Mechanistic Rationale for Disposal: Why Incineration?

A common, yet dangerous, misconception in laboratory settings is that all weak organic acids can be neutralized and flushed down the drain. This is a critical error for substituted nitrogenous heterocycles.

Untreated laboratory chemical disposal into municipal sewers or landfills directly contaminates ground and surface waters [2]. The only scientifically sound method for destroying 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is high-temperature incineration (>1000°C) . At these extreme temperatures, the stable bicyclic ring is thermally cleaved. Crucially, because the thermochemical conversion of nitrogenous organic waste generates nitrogen oxides ( NOx​ ) and ammonia [3], the selected incineration facility must be equipped with advanced NOx​ scrubbers to capture these gases before they reach the atmosphere.

Self-Validating Disposal Protocol

To ensure operational trustworthiness, every protocol must be a self-validating system—meaning each step contains a built-in verification check before the operator can proceed to the next phase.

Phase 1: Source Segregation & Containment
  • Identify the Waste Stream: Determine if the waste is pure solid powder, dissolved in an organic solvent (e.g., DMSO, DMF), or in an aqueous solution.

  • Select the Primary Container:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container.

    • Validation Check: Inspect the cap to ensure it has a intact PTFE liner. Without a PTFE liner, residual acid may degrade the seal over time.

    • For Liquids: Use a chemically compatible, vented HPLC-grade waste carboy.

  • Segregate by Compatibility: Label the container strictly as "Non-Halogenated Nitrogenous Organic Waste."

    • Validation Check: Cross-reference the waste log to ensure no strong oxidizing agents (e.g., peroxides, nitrates) have been added to this container, which could trigger an exothermic oxidation of the organic core.

Phase 2: RCRA Labeling & Lab-Packing
  • Apply GHS/RCRA Labels: Affix a hazardous waste tag detailing the exact composition, date of first drop, and associated hazards (e.g., "Contains: 3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, Irritant/Harmful").

  • Lab-Pack Preparation: For small laboratory quantities, utilize the Lab-Pack Waste Disposal method [2]. Over-pack the sealed primary containers into a larger, UN-rated sturdy drum (e.g., a 5-gallon poly drum).

  • Add Inert Sorbent: Surround the primary containers with an inert, non-combustible absorbent material (such as vermiculite) to pad the containers and absorb any potential leaks during transit.

    • Validation Check: Shake the drum gently; there should be absolutely no shifting or rattling of internal containers. If movement is heard, add more sorbent.

Phase 3: Transport and Destruction
  • Chain of Custody: Transfer the lab-pack to a licensed hazardous waste vendor certified to handle RCRA-regulated non-halogenated organics.

  • Verify Destruction:

    • Validation Check: Obtain and archive the Certificate of Destruction (CoD) from the vendor, confirming the material was subjected to high-temperature incineration rather than landfilled.

Waste Routing & Decision Workflow

To streamline laboratory operations and prevent improper mixing, I have designed the following logic tree for routing this specific chemical waste.

WasteWorkflow Start 3-Oxo-1,2,3,4-tetrahydroisoquinoline -6-carboxylic acid Waste Decision Physical State? Start->Decision Solid Solid Powder/Crystals Decision->Solid Liquid Dissolved in Solvent Decision->Liquid SolidContainer Seal in HDPE Container (Double Bagged) Solid->SolidContainer LiquidDecision Aqueous or Organic? Liquid->LiquidDecision LabPack Lab-Pack Waste Disposal (RCRA Compliant) SolidContainer->LabPack OrgSolvent Non-Halogenated Organic Waste LiquidDecision->OrgSolvent Organic AqSolvent Aqueous Waste (pH adjusted) LiquidDecision->AqSolvent Aqueous OrgSolvent->LabPack AqSolvent->LabPack Incineration High-Temp Incineration (with NOx Scrubbing) LabPack->Incineration

Decision matrix for the segregation and disposal of tetrahydroisoquinoline derivatives.

Emergency Spill Response (Logistical Safety)

In the event of a localized spill of the pure solid powder, standard sweeping will aerosolize the irritant, leading to respiratory exposure (H335). Execute the following validated recovery protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Don PPE: Put on a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and tight-fitting safety goggles.

  • Wet-Containment: Do not dry sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (such as water or dilute ethanol) to suppress dust generation.

  • Collection: Use a non-sparking plastic scoop to transfer the dampened material into a wide-mouth HDPE hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate using absorbent pads, and place the pads into the same hazardous waste container for lab-packing.

References

  • Environmental Marketing Services, LLC. "Lab Chemical Disposal & Lab-Pack Waste Disposal." EMS LLC, 2024. URL:[Link]

  • ResearchGate. "Thermodynamic and environmental analysis of self-thermal antibiotic residues supercritical water gasification system for hydrogen and power production." ResearchGate, 2021. URL:[Link]

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